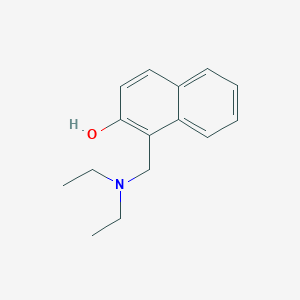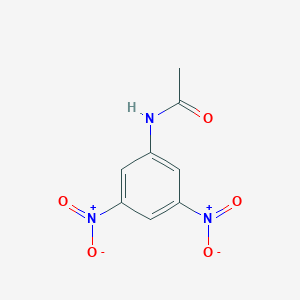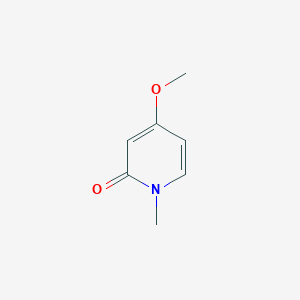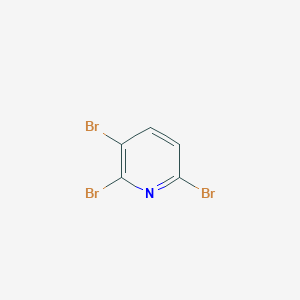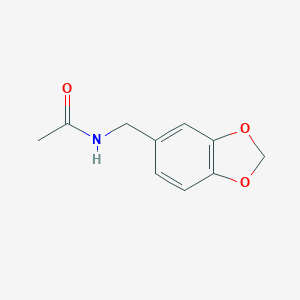
N-(1,3-benzodioxol-5-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-5-ylmethyl)acetamide, commonly known as MDMA, is a synthetic psychoactive drug that alters mood and perception. It is classified as a Schedule I drug by the United States Drug Enforcement Administration due to its high potential for abuse and lack of accepted medical use. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic benefits.
Wirkmechanismus
MDMA acts primarily on the serotonin system by increasing the release of serotonin from neurons and inhibiting its reuptake. This leads to an increase in serotonin levels in the brain, which is thought to be responsible for the drug's mood-altering effects. MDMA also affects other neurotransmitter systems, including dopamine and norepinephrine, which contribute to its stimulant properties.
Biochemische Und Physiologische Effekte
MDMA has a range of biochemical and physiological effects on the body, including increased heart rate and blood pressure, elevated body temperature, and changes in hormone levels. These effects can be dangerous, particularly in high doses or when combined with other drugs or alcohol. Long-term use of MDMA has been associated with cognitive and emotional deficits, including memory impairment and mood disorders.
Vorteile Und Einschränkungen Für Laborexperimente
MDMA has several advantages for use in laboratory experiments, including its ability to produce consistent and predictable effects on the brain and behavior. However, its illegal status and potential for abuse make it difficult to obtain and use in research. Additionally, ethical considerations must be taken into account when studying the effects of MDMA on humans.
Zukünftige Richtungen
Future research on MDMA is likely to focus on its potential therapeutic uses, particularly in the treatment of PTSD and other mental health conditions. Additional studies are needed to better understand the long-term effects of MDMA use and to develop safe and effective dosing protocols. New methods for synthesizing MDMA may also be developed to improve its availability for research purposes.
Wissenschaftliche Forschungsanwendungen
MDMA has been studied for its potential use in treating a variety of mental health conditions, including post-traumatic stress disorder (PTSD), anxiety, and depression. Clinical trials have shown promising results, with some studies reporting significant improvements in symptoms following MDMA-assisted psychotherapy sessions. MDMA is thought to work by increasing the release of serotonin, a neurotransmitter that regulates mood, and promoting feelings of empathy and connectedness.
Eigenschaften
CAS-Nummer |
59682-83-6 |
|---|---|
Produktname |
N-(1,3-benzodioxol-5-ylmethyl)acetamide |
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
N-(1,3-benzodioxol-5-ylmethyl)acetamide |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-5-8-2-3-9-10(4-8)14-6-13-9/h2-4H,5-6H2,1H3,(H,11,12) |
InChI-Schlüssel |
YFWYIWVJRPDXQD-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
Kanonische SMILES |
CC(=O)NCC1=CC2=C(C=C1)OCO2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

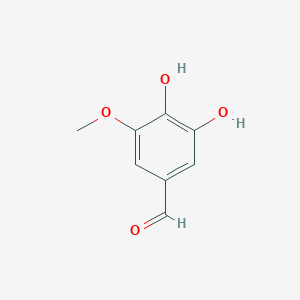
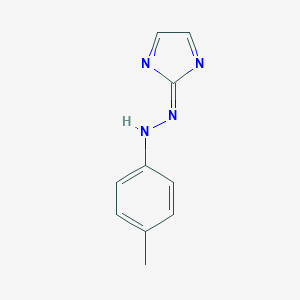
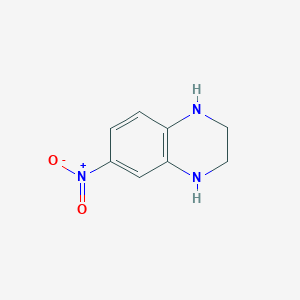
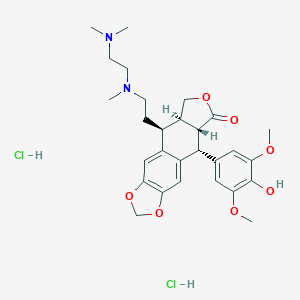
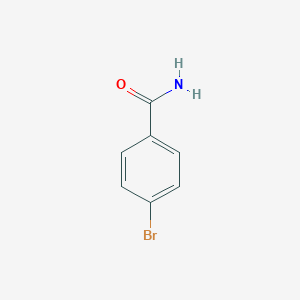

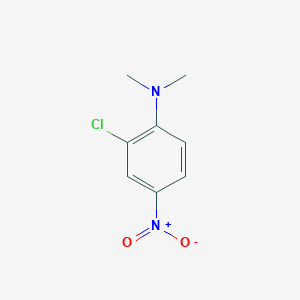
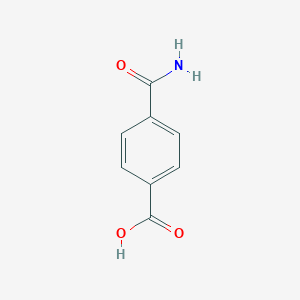
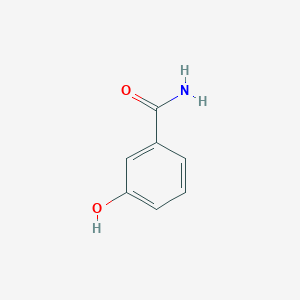
![7-Methanesulfonyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B181213.png)
